molecular formula C15H13N5O2 B5779409 N'-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide

N'-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide

Cat. No.: B5779409
M. Wt: 295.30 g/mol
InChI Key: PYOOYWRPVASCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide typically involves multiple steps. One common method includes the following steps:

    Acylation Reaction: This step involves the acylation of an appropriate starting material to obtain an intermediate.

    Nitration Reaction: The intermediate undergoes nitration to introduce the nitro group.

    Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure reactions to form the benzimidazole ring.

    Reduction and Cyclization: Finally, the compound undergoes reduction and cyclization to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit enzymes involved in DNA synthesis, which can result in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, can participate in various reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N'-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-19-13-5-3-2-4-12(13)17-15(19)18-14(16)10-6-8-11(9-7-10)20(21)22/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOOYWRPVASCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=C(C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.